molecular formula C15H12N2O3 B8307872 methyl 2-(1H-indazol-5-yloxy)benzoate

methyl 2-(1H-indazol-5-yloxy)benzoate

Cat. No.: B8307872
M. Wt: 268.27 g/mol
InChI Key: QDLYAIJCYWRUDA-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indazol-5-yloxy)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with an indazol-5-yloxy group. The ester group enhances lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-(1H-indazol-5-yloxy)benzoate

InChI

InChI=1S/C15H12N2O3/c1-19-15(18)12-4-2-3-5-14(12)20-11-6-7-13-10(8-11)9-16-17-13/h2-9H,1H3,(H,16,17)

InChI Key

QDLYAIJCYWRUDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core modifications:

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Potential Application Reference
Methyl 2-(1H-indazol-5-yloxy)benzoate Benzoate ester Indazol-5-yloxy 268.27 Kinase inhibition, oncology
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzoate ester 5-Methylbenzimidazole 278.30 Antimicrobial agents
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester + piperazine Phenylquinoline-carbonyl-piperazine ~500 (estimated) Anticancer, fluorescence
Bensulfuron-methyl ester Benzoate ester Sulfonylurea-pyrimidine 410.40 Herbicide
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate Butanoate ester Aminobenzimidazole + ethyl chain 307.37 CNS therapeutics

Key Observations :

  • Indazole vs.
  • Piperazine-Quinoline Derivatives (C1–C7): These compounds (e.g., C1 ) exhibit higher molecular weights (~500 g/mol) due to the piperazine-quinoline substituent, which may improve solubility via the basic piperazine nitrogen but reduce blood-brain barrier penetration compared to the indazole analog.
  • Sulfonylurea Herbicides (e.g., Bensulfuron-methyl) : Unlike the indazole derivative, sulfonylurea substituents confer herbicidal activity by inhibiting acetolactate synthase in plants .

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